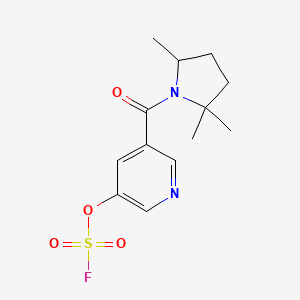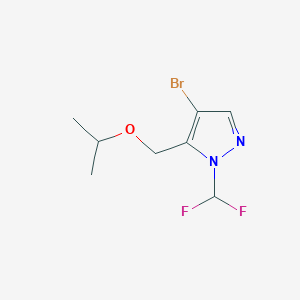![molecular formula C19H18N4O B2681164 3-({[2,4'-Bipyridine]-4-yl}methyl)-1-(3-methylphenyl)urea CAS No. 2309553-69-1](/img/structure/B2681164.png)
3-({[2,4'-Bipyridine]-4-yl}methyl)-1-(3-methylphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-({[2,4’-Bipyridine]-4-yl}methyl)-1-(3-methylphenyl)urea is a complex organic compound that features a bipyridine moiety linked to a urea derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[2,4’-Bipyridine]-4-yl}methyl)-1-(3-methylphenyl)urea typically involves the reaction of 2,4’-bipyridine with an isocyanate derivative. One common method is to react 2,4’-bipyridine-4-methylamine with 3-methylphenyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is often heated to facilitate the formation of the urea linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-({[2,4’-Bipyridine]-4-yl}methyl)-1-(3-methylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The bipyridine moiety can be oxidized to form N-oxides.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The bipyridine ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles like amines and thiols can be used.
Major Products Formed
Oxidation: Formation of bipyridine N-oxides.
Reduction: Formation of amines or reduced bipyridine derivatives.
Substitution: Formation of substituted bipyridine derivatives.
Aplicaciones Científicas De Investigación
3-({[2,4’-Bipyridine]-4-yl}methyl)-1-(3-methylphenyl)urea has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials and as a component in organic electronic devices.
Mecanismo De Acción
The mechanism of action of 3-({[2,4’-Bipyridine]-4-yl}methyl)-1-(3-methylphenyl)urea involves its interaction with specific molecular targets. The bipyridine moiety can coordinate with metal ions, forming stable complexes that can catalyze various chemical reactions. Additionally, the urea linkage can form hydrogen bonds with biological molecules, influencing their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
4,4’-Bipyridine: A simpler bipyridine derivative used in coordination chemistry.
N,N’-Bis(3,5-bis(trifluoromethyl)phenyl)thiourea: A thiourea derivative with similar hydrogen-bonding capabilities.
2,2’-Bipyridine: Another bipyridine derivative with different substitution patterns.
Uniqueness
3-({[2,4’-Bipyridine]-4-yl}methyl)-1-(3-methylphenyl)urea is unique due to its specific combination of a bipyridine moiety and a urea linkage. This combination allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound in both research and industrial applications.
Propiedades
IUPAC Name |
1-(3-methylphenyl)-3-[(2-pyridin-4-ylpyridin-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O/c1-14-3-2-4-17(11-14)23-19(24)22-13-15-5-10-21-18(12-15)16-6-8-20-9-7-16/h2-12H,13H2,1H3,(H2,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJBDSINAABCMDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Methyl 3-(2-{[5-(3-chloro-4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamido)thiophene-2-carboxylate](/img/structure/B2681083.png)

![4-ethoxy-3-fluoro-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)benzenesulfonamide](/img/structure/B2681085.png)

![N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-indole-2-carboxamide](/img/structure/B2681088.png)
methanone](/img/structure/B2681091.png)
![2-(3-Morpholinopropyl)-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2681092.png)
![N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2681093.png)
![1-{[(2,4-dimethoxyphenyl)carbamoyl]methyl}-N-(3-methanesulfonamidophenyl)piperidine-4-carboxamide](/img/structure/B2681095.png)



![5-benzylsulfonyl-13-chloro-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2681102.png)
![[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B2681104.png)
